8-Methoxy-1,2,3,4-tetrahydroisoquinoline
CAS No.: 34146-68-4
Cat. No.: VC3740140
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34146-68-4 |
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Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | 8-methoxy-1,2,3,4-tetrahydroisoquinoline |
Standard InChI | InChI=1S/C10H13NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,11H,5-7H2,1H3 |
Standard InChI Key | VEYNNZSFJBDSPI-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1CNCC2 |
Canonical SMILES | COC1=CC=CC2=C1CNCC2 |
Introduction
Chemical Properties and Structure
Molecular Structure and Identity
8-Methoxy-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core structure with a methoxy group specifically positioned at carbon 8. This structural arrangement creates a unique spatial and electronic configuration that determines its chemical behavior and biological activity. The compound is characterized by a partially saturated heterocyclic system containing a nitrogen atom in a six-membered ring fused to a benzene ring bearing the methoxy substituent .
Physicochemical Properties
The compound has a molecular formula of C10H13NO with a corresponding molecular weight of 163.22 g/mol . This relatively low molecular weight contributes to its potential for good bioavailability, an important consideration for pharmacological applications. The presence of the nitrogen atom in the heterocyclic ring confers basic properties to the molecule, while the methoxy group introduces additional polarity and hydrogen bond acceptor capability.
Chemical Identification Data
For research and identification purposes, comprehensive chemical data for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline is presented in Table 1:
Parameter | Value |
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CAS Number | 34146-68-4 |
Chemical Name | 8-methoxy-1,2,3,4-tetrahydroisoquinoline |
Synonyms | m90103; Isoquinoline, 1,2,3,4-tetrahydro-8-methoxy- |
Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
MDL Number | MFCD11042690 |
Table 1: Chemical identification parameters for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
Synthesis and Preparation
Stock Solution Preparation
For laboratory research applications, proper preparation of stock solutions is essential to ensure accurate and reproducible results. Table 2 provides a comprehensive guide for preparing solutions of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline at various concentrations:
Concentration | Volume needed for different amounts |
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1 mg | |
1 mM | 6.1267 mL |
5 mM | 1.2253 mL |
10 mM | 0.6127 mL |
Table 2: Stock solution preparation guidelines for different concentrations of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
Research Applications
Chemical Research Applications
8-Methoxy-1,2,3,4-tetrahydroisoquinoline serves as a valuable chemical intermediate and building block in organic synthesis. Its heterocyclic structure with the specific methoxy substitution makes it useful for:
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Development of compound libraries for structure-activity relationship studies
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Synthesis of more complex molecules with potential biological activities
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Exploration of novel reaction methodologies
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Preparation of labeled analogs for mechanistic studies
These applications highlight the compound's versatility in advancing chemical research and pharmaceutical development.
Biological Research Applications
In biological research contexts, 8-Methoxy-1,2,3,4-tetrahydroisoquinoline may be employed as:
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A probe molecule to investigate receptor binding and signaling pathways
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A reference standard in analytical methods for related compounds
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A pharmacological tool to study specific biological mechanisms
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A scaffold for developing targeted research compounds
The compound's structural features make it particularly relevant for neurobiological research, where interactions with monoaminergic systems may provide insights into various neurological processes and disorders.
Comparative Analysis
Comparison with Related Compounds
Understanding the relationship between 8-Methoxy-1,2,3,4-tetrahydroisoquinoline and structurally related compounds provides valuable context for research applications. Table 3 presents a comparative analysis of key related compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
8-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | 163.22 | Methoxy at position 8 |
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | C10H13BrClNO | 278.57 | Additional bromo at position 5 and HCl salt |
1,2,3,4-Tetrahydroisoquinoline (unsubstituted) | C9H11N | ~133 | No substituents |
Table 3: Comparative analysis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline and related compounds
Effects of Methoxy Substitution
The methoxy group at position 8 significantly influences the compound's chemical and potential biological properties. This substitution introduces distinct characteristics compared to the unsubstituted tetrahydroisoquinoline core:
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Enhanced lipophilicity while maintaining hydrogen bonding capability
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Modified electronic distribution affecting the reactivity of the aromatic system
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Potential metabolic sites for phase I and phase II enzymatic transformations
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Altered three-dimensional structure influencing molecular recognition
Parameter | Information |
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Hazard Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |
HS Code | 2933499090 |
Table 4: Safety information for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
Future Research Directions
Methodological Advancements
Future research on 8-Methoxy-1,2,3,4-tetrahydroisoquinoline may benefit from several methodological advancements:
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Development of more efficient synthetic routes with improved yields and stereoselectivity
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Application of green chemistry principles to enhance sustainability of preparation methods
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Advanced analytical techniques for more precise characterization of the compound and its derivatives
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Computational modeling to predict interactions with biological targets and optimize molecular design
These advances would facilitate more comprehensive studies of the compound and expedite its application in various research contexts.
Expanding Applications
The continued study of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline holds promise for expanding its applications in multiple areas:
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Deeper investigation of potential neuropharmacological properties and mechanisms
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Exploration as a scaffold for developing novel therapeutic agents
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Utilization in chemical biology to probe specific cellular mechanisms
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Application in materials science, leveraging its structural features for specialized functions
Each of these directions represents an opportunity to further expand our understanding of this versatile compound and unlock new applications.
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